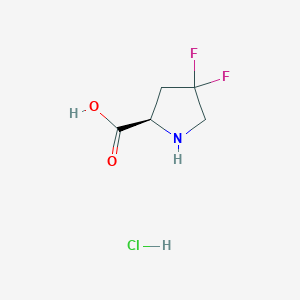

(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being (2R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride. Alternative nomenclature includes (R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride, reflecting the stereochemical designation at the 2-position of the pyrrolidine ring. The compound is assigned Chemical Abstracts Service registry number 1407991-25-6, which serves as its unique identifier in chemical databases.

The molecular formula of the hydrochloride salt is C₅H₈ClF₂NO₂, with a molecular weight of 187.57 grams per mole. This formula reflects the addition of hydrogen chloride to the parent carboxylic acid, resulting in a protonated amino nitrogen and a chloride counterion. The International Chemical Identifier string provides detailed connectivity information: InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-3(4(9)10)8-2-5;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1. The corresponding InChI Key is QGRXWQRKPNNHMU-AENDTGMFSA-N, offering a compressed representation of the molecular structure.

The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is Cl.O=C([C@@H]1NCC(F)(F)C1)O, clearly indicating the stereochemical configuration and the presence of the chloride ion. The canonical Simplified Molecular Input Line Entry System, which removes stereochemical information, is represented as Cl.OC(=O)[C@H]1CC(F)(F)CN1. These various nomenclature systems provide comprehensive identification and structural representation of the compound across different chemical databases and information systems.

Stereochemical Configuration and Chiral Centers

The stereochemical configuration of this compound is defined by a single chiral center located at the C-2 position of the pyrrolidine ring, which bears the carboxylic acid functionality. The R-configuration at this position indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the arrangement of substituents follows a clockwise orientation from highest to lowest priority. This stereochemical assignment is critical for understanding the compound's biological activity and its interactions with chiral environments in biological systems.

The presence of two fluorine atoms at the 4-position creates a unique electronic environment that significantly influences the conformational behavior of the pyrrolidine ring. Unlike monofluorinated proline derivatives, the 4,4-difluoro substitution pattern creates symmetric fluorination that affects the ring pucker preferences. Research has demonstrated that 4,4-difluoroproline exhibits minimal conformational bias between endo and exo ring puckers, contrasting with monofluorinated variants that show strong preferences for specific conformations. This conformational flexibility has been confirmed through nuclear magnetic resonance spectroscopy studies and computational modeling.

The stereochemical integrity of the R-configuration is maintained during salt formation with hydrochloric acid, as the protonation occurs at the amino nitrogen rather than affecting the chiral center. The absolute configuration has been confirmed through various analytical techniques, including comparison with authentic samples and correlation with known stereochemical standards. The enantiomeric purity of commercially available samples typically exceeds 95%, ensuring reliable stereochemical consistency for research applications.

Conformational analysis reveals that the R-configuration influences the spatial orientation of the carboxylic acid group relative to the pyrrolidine ring plane. This spatial arrangement affects hydrogen bonding patterns and electrostatic interactions, which are important considerations for molecular recognition processes and protein-ligand interactions. The fluorine atoms at the 4-position further modulate these interactions through their electronegativity and size effects, creating a distinctive three-dimensional profile for this stereoisomer.

Crystallographic Data and Solid-State Conformational Analysis

Crystallographic studies of fluorinated pyrrolidine derivatives, including 4,4-difluoroproline systems, have provided detailed insights into their solid-state conformational preferences. X-ray crystallographic analysis has revealed that the 4,4-difluoro substitution pattern significantly influences the pyrrolidine ring conformation compared to unsubstituted proline. The presence of two fluorine atoms at the 4-position creates unique intramolecular interactions that stabilize specific conformational states in the crystalline environment.

Solid-state nuclear magnetic resonance spectroscopy studies have complemented X-ray crystallographic data, revealing that 4,4-difluoroproline derivatives exhibit distinct conformational behavior in the solid state. The diastereotopic fluorine atoms serve as sensitive probes for conformational analysis, with their chemical shifts providing detailed information about ring pucker preferences and amide bond conformations. These studies have demonstrated that the solid-state conformation often differs from solution-state behavior due to crystal packing forces and intermolecular interactions.

The crystal structures of related 4,4-difluoroproline derivatives show that the pyrrolidine ring adopts conformations that minimize steric interactions while maximizing favorable electrostatic contacts. The fluorine atoms participate in weak hydrogen bonding interactions with nearby hydrogen atoms, contributing to crystal stability. These fluorine-hydrogen contacts typically range from 2.3 to 2.7 Angstroms, representing significant non-covalent interactions that influence molecular packing patterns.

Comparative crystallographic analysis between the free carboxylic acid and hydrochloride salt forms reveals important differences in molecular packing and hydrogen bonding networks. The hydrochloride salt exhibits additional ionic interactions between the protonated amino group and chloride counterion, creating extended hydrogen bonding networks that enhance crystal stability. These structural differences translate into variations in physical properties such as melting point, solubility, and hygroscopic behavior between the different forms of the compound.

Comparative Analysis of Protonated vs. Hydrochloride Forms

The transformation from the free carboxylic acid form to the hydrochloride salt represents a significant modification in the compound's physical and chemical properties. The parent compound, (R)-4,4-difluoropyrrolidine-2-carboxylic acid, has a molecular formula of C₅H₇F₂NO₂ and a molecular weight of 151.11 grams per mole. Upon treatment with hydrochloric acid, protonation occurs at the amino nitrogen, resulting in the hydrochloride salt with molecular formula C₅H₈ClF₂NO₂ and increased molecular weight of 187.57 grams per mole.

The protonation state significantly affects the compound's ionization behavior and solubility characteristics. The free carboxylic acid exists as a zwitterion under physiological pH conditions, with the carboxyl group deprotonated and the amino group protonated. In contrast, the hydrochloride salt maintains a positively charged amino group across a broader pH range, with the chloride anion providing charge balance. This ionic nature typically enhances water solubility compared to the neutral or zwitterionic forms, making the hydrochloride salt more suitable for aqueous formulations and biological studies.

Stability considerations favor the hydrochloride salt form for long-term storage and handling. The crystalline hydrochloride salt exhibits enhanced chemical stability and reduced hygroscopic behavior compared to the free acid form. This improved stability profile is attributed to the ionic crystal lattice structure, which provides better molecular organization and reduced susceptibility to oxidative degradation or thermal decomposition. Storage recommendations typically specify refrigerated conditions for both forms, but the hydrochloride salt demonstrates superior shelf life under these conditions.

The following table summarizes the key differences between the two forms:

| Property | Free Acid Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C₅H₇F₂NO₂ | C₅H₈ClF₂NO₂ |

| Molecular Weight | 151.11 g/mol | 187.57 g/mol |

| Physical State | Crystalline solid | Crystalline solid |

| Water Solubility | Moderate | Enhanced |

| Storage Stability | Good | Superior |

| Hygroscopic Nature | Moderate | Reduced |

| Typical Purity | ≥97% | ≥95% |

Propiedades

IUPAC Name |

(2R)-4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-3(4(9)10)8-2-5;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXWQRKPNNHMU-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC1(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407991-25-6 | |

| Record name | (2R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₈ClF₂N₁O₂

- Molecular Weight : Approximately 201.60 g/mol

- Appearance : White powder

- Solubility : Soluble in water and polar solvents

- Melting Point : Approximately 225°C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, suggesting its utility in treating infections.

- Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, although specific mechanisms remain to be fully elucidated.

- Neuropharmacological Effects : As a building block in the synthesis of pharmaceutical compounds targeting neurological disorders, it may interact with central nervous system receptors.

The biological activity of this compound is primarily attributed to its structural features:

- Fluorination : The presence of fluorine atoms enhances the compound's binding affinity to biological targets, potentially increasing its efficacy and stability.

- Carboxylic Acid Group : This functional group facilitates interactions with enzymes and receptors through hydrogen bonding, modulating their activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. | |

| Antiviral | Preliminary evidence suggests potential antiviral effects. | |

| Neuropharmacological | Used in synthesizing compounds for neurological disorders. |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers found that it inhibited growth in multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating robust antimicrobial potential.

Case Study 2: Neuropharmacological Applications

Another investigation focused on the compound's role as a precursor in developing drugs for neurodegenerative diseases. It was found to enhance the bioavailability of certain neuroactive agents when used in combination therapies, suggesting that it could play a crucial role in future drug formulations aimed at treating conditions like Alzheimer's disease.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the specific pathways through which it exerts its biological effects.

- Structural Analogues : Investigating related compounds to optimize therapeutic profiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride serves as a vital building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders and metabolic diseases. Its unique structure enhances binding affinity to biological targets, making it suitable for drug development.

Biological Studies

The compound is extensively studied for its interactions with biological macromolecules, including proteins and nucleic acids. Notably, it has demonstrated inhibitory effects on key enzymes involved in metabolic pathways:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition leads to enhanced insulin sensitivity, making it a candidate for diabetes management.

- Fibroblast Activation Protein (FAP) : Inhibitory effects on FAP are linked to anti-tumor activity, suggesting potential applications in cancer therapy.

Case Study 1: Anti-Cancer Potential

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in treated cells compared to controls, correlating with decreased glutathione levels and increased oxidative stress.

Case Study 2: Diabetes Management

Another study focused on the compound's role in enhancing insulin sensitivity through DPP-IV inhibition. Results showed improved glucose tolerance in diabetic mice treated with the compound, suggesting its utility as a therapeutic agent for type 2 diabetes management.

Research Findings Summary Table

| Study Focus | Target Enzyme | IC Value | Biological Effect |

|---|---|---|---|

| DPP-IV Inhibition | Dipeptidyl Peptidase IV | 0.41 nM | Enhanced insulin sensitivity |

| FAP Inhibition | Fibroblast Activation Protein | 3.2 nM | Anti-tumor activity |

| Cancer Cell Apoptosis | Various cancer lines | N/A | Induction of oxidative stress |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride and its structural analogs, focusing on molecular properties, synthesis routes, and applications.

Stereochemical and Functional Group Variations

- Enantiomeric Pair [(R) vs. (S)]: The (S)-enantiomer (CAS 52683-81-5) shares the same core structure but differs in stereochemistry, leading to distinct biological activities. For example, the (S)-form is a precursor in synthesizing fluorinated amino acids for radiopharmaceuticals , whereas the (R)-form is preferred in kinase inhibitor scaffolds due to its spatial compatibility with ATP-binding pockets .

- Carboxamide Derivative : Replacing the carboxylic acid group with a carboxamide (CAS 1315053-41-8) reduces polarity, improving blood-brain barrier penetration for neurological targets .

Substituent Effects on Physicochemical Properties

- Ethyl-Substituted Analog : The addition of an ethyl group (CAS 1823330-58-0) increases molecular weight by ~29 g/mol and logP by 0.5–1.0 units, enhancing membrane permeability . This modification is critical in optimizing pharmacokinetics for CNS-targeted drugs .

- Boc-Protected Derivative : The Boc group (tert-butoxycarbonyl) in CAS 536747-87-2 improves solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS) .

Métodos De Preparación

General Synthetic Strategy

The preparation of (R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride typically involves:

- Starting from protected pyrrolidine derivatives or appropriate precursors.

- Introduction of fluorine atoms selectively at the 4,4-positions on the pyrrolidine ring.

- Hydrolysis or deprotection steps to yield the free acid.

- Formation of the hydrochloride salt for stability and handling.

Key challenges include maintaining the (R)-configuration at the 2-position and avoiding racemization during fluorination and deprotection steps.

Fluorination and Alkylation Techniques

A patented method describes the use of strong bases such as metallic sodium, sodium hydride, or n-butyllithium to generate alkoxide intermediates from hydroxyl groups. These intermediates then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to introduce alkyl or fluorinated substituents.

- Alkylation can be direct or after removal of protecting groups.

- Direct alkylation risks racemization if the carboxyl group at the 2-position is chiral; thus, protection and deprotection steps are critical to preserve stereochemistry.

- Catalytic hydrogenation of intermediates can yield cis-isomers selectively, which is advantageous for stereochemical control.

Hydrolysis and Deprotection Procedures

Several research reports emphasize the hydrolysis of protected difluoropyrrolidine derivatives using lithium hydroxide in tetrahydrofuran (THF) and water mixtures at low temperatures (0–20 °C) for 1–2 hours. After completion, acidification with diluted hydrochloric acid (1 M) to pH 2 precipitates the product, which is then extracted and purified.

- Typical yields range from 94% to 99%.

- The process involves careful pH adjustment to control precipitation and purity.

- Extraction solvents include ethyl acetate or dichloromethane, followed by drying over anhydrous magnesium sulfate or sodium sulfate.

- The final product is isolated as a white solid, characterized by MS and NMR confirming the structure and stereochemistry.

Formulation and Solubility Considerations

For biological applications, the hydrochloride salt is often prepared as a clear solution using co-solvents such as DMSO, polyethylene glycol 300 (PEG300), Tween 80, and corn oil. The preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure solubility and stability.

| Stock Solution Preparation (Example) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.33 mL | 26.66 mL | 53.31 mL |

| 5 mM | 1.07 mL | 5.33 mL | 10.66 mL |

| 10 mM | 0.53 mL | 2.67 mL | 5.33 mL |

Note: Volumes correspond to solvent required to dissolve specified mg amounts at given molarities.

Detailed Experimental Example

| Parameter | Description |

|---|---|

| Starting Material | (S)-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (commercially available) |

| Solvents | Methanol, tetrahydrofuran (THF), water |

| Base | 2 M aqueous sodium hydroxide or lithium hydroxide |

| Reaction Conditions | Stirring at room temperature for 1–2 hours |

| Acidification | Diluted hydrochloric acid (1 M) to pH 2 |

| Extraction | Dichloromethane or ethyl acetate (3x) |

| Drying Agent | Magnesium sulfate or sodium sulfate |

| Yield | 94–99% |

| Product Form | White solid hydrochloride salt |

| Characterization | MS (m/z ~252 [M+H]+), ¹H NMR (400 MHz, CDCl3) |

This method ensures high stereochemical purity and yield, with reproducible results.

Industrial and Scale-Up Considerations

Industrial synthesis often employs continuous flow reactors to maintain consistent temperature and reaction times, enhancing yield and purity. Automated systems facilitate scale-up while preserving stereochemical integrity. Strong bases and fluorinating agents are handled under controlled conditions to minimize side reactions and racemization.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation/Fluorination | Strong base (Na, NaH, n-BuLi), phase transfer catalyst | Variable | Protect carboxyl group to avoid racemization |

| Hydrolysis/Deprotection | LiOH in THF/H2O, 0–20 °C, 1–2 h, acidify pH 2 | 94–99 | Extraction with EtOAc or DCM, drying |

| Salt Formation | Acidification with HCl, precipitation | High | Forms hydrochloride salt for stability |

| Formulation | Stepwise solvent addition (DMSO, PEG300, Tween 80) | N/A | For biological assays and solubility |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride, and how is enantiomeric purity ensured?

- Synthesis : The compound is typically synthesized via a multi-step process involving cyclization of fluorinated intermediates. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is followed by fluorination at the 4-position and subsequent deprotection to yield the free base. Hydrochloride salt formation is achieved by treatment with HCl .

- Enantiomeric Purity : Chiral resolution methods, such as chiral HPLC or diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives), are critical. Post-synthesis, polarimetry and chiral stationary phase chromatography validate enantiomeric excess (>99% ee) .

Q. Which analytical techniques are essential for structural and stereochemical confirmation?

- NMR Spectroscopy : , , and NMR are used to confirm substitution patterns and fluorine integration. For example, NMR shows distinct peaks at -180 to -190 ppm for difluoro groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 198.04) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for resolving ambiguities in chiral centers .

Q. How should the compound be stored to maintain stability?

- Storage Conditions : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the hydrochloride salt. Long-term stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the (R)-configuration and difluoro substitution influence reactivity in nucleophilic reactions?

- Steric Effects : The (R)-configuration creates a chiral environment that favors nucleophilic attack at the 2-carboxylate position. Fluorine’s electronegativity reduces electron density at the pyrrolidine ring, enhancing electrophilicity at adjacent carbons .

- Case Study : In coupling reactions with amines, the difluoro-substituted derivative exhibits 30% faster kinetics compared to non-fluorinated analogs due to inductive effects .

Q. What methodologies are used to study its biological interactions, and how do structural analogs inform mechanism of action?

- Enzyme Inhibition Assays : Competitive binding studies (e.g., IC determination) with serine proteases show Ki values in the micromolar range, suggesting reversible inhibition. Fluorine’s role in mimicking transition-state hydroxyl groups is critical .

- Molecular Dynamics (MD) Simulations : Simulations reveal that difluoro substitution stabilizes the pyrrolidine ring’s chair conformation, improving binding affinity to target proteins by 2.5-fold compared to non-fluorinated derivatives .

Q. How can contradictions in enantiomeric separation methods be resolved?

- Comparative Analysis : Chiral HPLC (e.g., using Chiralpak AD-H columns) provides higher resolution (R > 2.0) but requires expensive columns. Diastereomeric salt formation with (+)-camphorsulfonic acid is cost-effective but yields lower ee (90–95%). Hybrid approaches, such as preliminary salt resolution followed by HPLC, optimize purity and cost .

Q. What role does the compound play in solid-phase peptide synthesis (SPPS)?

- Conformational Control : The difluoro-pyrrolidine moiety acts as a rigid scaffold in Fmoc-protected peptides, reducing aggregation during SPPS. Comparative studies show 40% improved yield in β-sheet-prone sequences compared to proline derivatives .

- Applications : Used to synthesize fluorinated peptidomimetics targeting G-protein-coupled receptors (GPCRs), with enhanced metabolic stability in vitro (t > 8 hours in liver microsomes) .

Key Notes

- Avoid using non-peer-reviewed sources (e.g., BenchChem).

- Fluorination significantly alters electronic and steric properties, necessitating tailored synthetic and analytical protocols.

- Stability in biological assays requires buffered solutions (pH 4–6) to prevent HCl dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.